molecular formula C15H24N2O4 B2570641 3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea CAS No. 1797300-17-4

3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea

Cat. No.: B2570641
CAS No.: 1797300-17-4
M. Wt: 296.367
InChI Key: MTIAKIMVORGUJG-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea (CAS 1797300-17-4) is a urea derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C15H24N2O4 and a molecular weight of 296.36 g/mol, features a tert-butyl group and a 3,4-dimethoxyphenyl moiety attached to a hydroxyethylurea backbone . Urea derivatives are frequently investigated as key scaffolds in medicinal chemistry. Structurally similar compounds have been identified as potent inhibitory agents for enzymes like tyrosinase, which is a key enzyme in melanin synthesis, suggesting potential research applications in developing bioactive molecules . The compound is offered for research and development purposes. It is supplied in quantities ranging from 1mg to 5mg for laboratory use . This product is intended for research and development use only. It is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)17-14(19)16-9-11(18)10-6-7-12(20-4)13(8-10)21-5/h6-8,11,18H,9H2,1-5H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIAKIMVORGUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced under specific conditions to yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Biological Activity

3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on a review of diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a urea functional group linked to a hydroxyethyl moiety and a 3,4-dimethoxyphenyl ring. Its molecular formula is C15H24N2O4C_{15}H_{24}N_{2}O_{4} with a CAS number of 1797300-17-4. The unique combination of hydrophobic and hydrophilic characteristics makes it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. This reaction is conducted under controlled conditions to ensure the formation of the urea linkage. Various purification techniques such as recrystallization or chromatography are often employed to achieve high yield and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. The exact mechanism by which it exerts these effects remains under investigation, but its structural features may facilitate interactions with microbial targets.

Anticancer Potential

Research indicates that this compound may act as an enzyme inhibitor, which is crucial in cancer therapy. By inhibiting specific enzymes involved in tumor growth and metastasis, it shows promise as an anticancer agent. Studies are ongoing to elucidate its mechanism of action and determine its efficacy in various cancer models.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in cancer progression. For instance, it has shown significant inhibition of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis. This activity suggests that the compound could play a role in preventing cancer cell migration.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
1-tert-butyl-3-[2-(3-methoxyphenyl)-2-hydroxyethyl]ureaSimilar urea structure with a methoxy groupLess sterically hindered due to absence of dimethoxy substitution
1-(naphthalen-1-yl)-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ureaContains a naphthalene ring instead of a phenyl ringPotentially different biological activity due to naphthalene's planar structure
1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ureaCyclohexane ring introduces flexibilityMay exhibit different solubility and interaction profiles

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound that may enhance its therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Structural Comparisons

Key Compounds for Comparison :

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids

Pyrido-pyrimidinone derivatives (e.g., 2-(3,4-dimethoxyphenyl)-9-ethyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)

3-tert-butyl-1-[(1S)-1-[(1S)-2-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propyl]urea

Functional Group Differences :
  • Urea vs. Benzamide/Triazole: The target compound’s urea group (-NHCONH-) distinguishes it from Rip-B (benzamide: -CONH-) and triazole derivatives (triazole ring) . Triazole-containing compounds () exhibit sulfur-based linkages (e.g., thioacetic acids), which may influence redox reactivity or metabolic stability .
  • Substituent Variations: The tert-butyl group in the target compound contrasts with Rip-B’s benzoyl group and pyrido-pyrimidinones’ piperidine/alkylamino substituents . The hydroxyethyl chain in the target compound introduces a polar, flexible spacer absent in other analogs, possibly affecting conformational dynamics or receptor interactions.
Table 1: Key Properties of Compared Compounds
Compound Name Functional Group Key Substituents Melting Point/Stability Notes Synthesis Yield
Target Compound Urea tert-butyl, hydroxyethyl, dimethoxy Not reported Not available
Rip-B Benzamide Benzoyl, dimethoxyphenethyl 90°C 80%
Triazole-thioacetic acids Triazole, thioester Dimethoxyphenyl, ester derivatives Not reported Varies (esters)
Pyrido-pyrimidinones Pyrimidinone Piperidine, alkylamino Not reported Patent route
Fluorophenyl-tetrahydroisoquinoline urea Urea Fluorophenyl, tetrahydroisoquinoline Not reported Not available
  • Melting Point and Stability :

    • Rip-B’s melting point (90°C) suggests moderate crystallinity, likely due to its benzamide rigidity . The target compound’s urea and hydroxyethyl groups may lower its melting point compared to Rip-B, assuming similar molecular packing.
    • Tert-butyl groups (target and ) typically enhance thermal stability but may reduce crystallinity due to steric hindrance .
  • Synthesis :

    • Rip-B was synthesized via a straightforward benzoylation (80% yield) , whereas urea derivatives like the target compound may require multi-step routes involving carbamate or isocyanate intermediates.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling a tert-butyl isocyanate with a 3,4-dimethoxyphenylethanol derivative. Key steps include protecting the hydroxyl group during urea formation (e.g., using Boc anhydride) and deprotection under mild acidic conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires 1H^1H-NMR (e.g., Agilent 400 MHz in CDCl3_3 for resolving aromatic protons ), HPLC (≥95% purity), and mass spectrometry (ESI-MS for molecular ion confirmation).

Q. How can the stereochemical configuration of the hydroxyethyl group in this compound be determined?

  • Methodological Answer : Chiral HPLC or derivatization with a chiral auxiliary (e.g., Mosher’s acid) followed by 1H^1H-NMR analysis can resolve enantiomers. X-ray crystallography of single crystals (grown via slow evaporation in ethanol) provides definitive stereochemical assignment, as demonstrated for structurally related urea derivatives .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer : Biofilm inhibition assays (e.g., crystal violet staining in Pseudomonas aeruginosa PAO1 ), cytotoxicity profiling (MTT assay in HEK-293 cells), and enzyme inhibition studies (e.g., IDO1 target engagement using kynurenine quantification ) are recommended. Dose-response curves (IC50_{50} calculations) should be performed in triplicate.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl or varying methoxy groups on the phenyl ring). Test analogs in parallel using high-throughput biofilm inhibition assays and computational docking (e.g., AutoDock Vina against LasR or IDO1 targets ). Correlate logP (HPLC-derived) with cellular permeability.

Q. What advanced spectroscopic techniques resolve electronic effects of the 3,4-dimethoxyphenyl group?

  • Methodological Answer : 13C^{13}C-NMR and 2D-COSY can map electron delocalization in the aromatic ring. IR spectroscopy (ATR mode) identifies hydrogen-bonding interactions between the urea carbonyl and hydroxyethyl group. TD-DFT calculations (Gaussian 16) paired with UV-Vis spectra (in methanol) elucidate charge-transfer transitions .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate compound stability (e.g., plasma protein binding via equilibrium dialysis) and metabolite profiling (LC-MS/MS). Optimize formulation using PEG-400 or cyclodextrin-based carriers to enhance bioavailability. Validate target engagement in vivo via PET tracers or tissue-specific transcriptomics .

Q. What computational approaches predict off-target interactions for this compound?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding promiscuity. Use ChemMapper or SEA databases for off-target prediction. Validate with kinase panel assays (Eurofins) and transcriptomic profiling (RNA-seq) in relevant cell lines .

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